4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
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Overview
Description
4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide is a complex organic compound with the molecular formula C20H29N3O3S. It is known for its role as an intermediate in the synthesis of antiviral drugs, particularly those used in the treatment of HIV/AIDS .
Preparation Methods
The synthesis of 4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzenesulfonyl chloride and amino acids.
Reaction Conditions: The reaction typically involves the use of solvents like chloroform, DMSO, or methanol.
Industrial Production: On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: In biological research, it is used to study enzyme interactions and protein binding.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor of HIV protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound binds to the active site of the enzyme, blocking its activity and disrupting the viral life cycle .
Comparison with Similar Compounds
4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide can be compared with similar compounds such as:
Darunavir: Another HIV protease inhibitor with a similar structure but different pharmacokinetic properties.
Amprenavir: A related compound used in the treatment of HIV, with differences in its binding affinity and resistance profile.
Fosamprenavir: A prodrug of amprenavir, designed to improve its bioavailability and pharmacokinetics.
These comparisons highlight the unique properties of this compound, particularly its role as an intermediate in the synthesis of potent antiviral drugs.
Properties
Molecular Formula |
C20H29N3O3S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m1/s1 |
InChI Key |
NUMJNKDUHFCFJO-UXHICEINSA-N |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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